molecular formula C14H10F2O2 B7976841 3-(2,6-Difluorobenzyloxy)benzaldehyde

3-(2,6-Difluorobenzyloxy)benzaldehyde

Cat. No.: B7976841
M. Wt: 248.22 g/mol
InChI Key: DLZPQJXNYOMDDO-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzyloxy)benzaldehyde is a fluorinated aromatic aldehyde of high interest in organic and medicinal chemistry. Its structure, featuring a benzaldehyde core linked to a 2,6-difluorobenzyl group via an ether bond, makes it a valuable building block (synthon) for the synthesis of more complex molecules . The fluorine atoms and the aldehyde functional group provide distinct sites for chemical modification, enabling researchers to develop diverse compound libraries for drug discovery and material science. Research Applications and Value: This compound primarily serves as a key intermediate in synthesizing potential active pharmaceutical ingredients (APIs). The 2,6-difluorobenzyl motif is a common structural element in compounds with biological activity . The aldehyde group is highly reactive and can undergo transformations such as condensation to form hydrazones or imines, or reduction to alcohols, facilitating its incorporation into larger molecular frameworks . Specifically, it can be used to prepare benzoxazole and other heterocyclic derivatives, which are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial and anticancer activities . Mechanism of Action: As a synthetic intermediate, this compound does not have a direct biological mechanism of action. Its research value is derived from its role in constructing candidate molecules that may interact with biological targets. For instance, final compounds derived from similar aldehydes have been shown to inhibit carbonic anhydrase II, an enzyme target for various therapeutic areas . The specific mechanism of any resulting drug candidate would depend on the final molecular structure and its target. Disclaimer: This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZPQJXNYOMDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 3-Hydroxybenzaldehyde

A widely adopted method involves the alkylation of 3-hydroxybenzaldehyde with 2,6-difluorobenzyl chloride under basic conditions. The reaction leverages nucleophilic aromatic substitution, where the phenolic oxygen attacks the benzyl chloride electrophile.

Reaction Conditions and Optimization
In a representative protocol, 3-hydroxybenzaldehyde (1.0 equiv) is dissolved in acetonitrile with sodium bicarbonate (1.14 equiv) and potassium iodide (0.1 equiv) as a phase-transfer catalyst. The mixture is heated to 60°C, and 2,6-difluorobenzyl chloride (1.3 equiv) is added dropwise. Refluxing continues until high-performance liquid chromatography (HPLC) confirms ≤6% residual starting material. Post-reaction workup involves solvent removal, aqueous acidification, and sequential extraction with ethyl acetate. Purification via washing with potassium carbonate, citric acid, and brine yields the product in 70–75% isolated yield.

Critical Parameters

  • Temperature : Elevated temperatures (60°C) accelerate the reaction but risk decomposition; kinetic control at 60°C optimizes conversion.

  • Catalyst : Potassium iodide enhances reactivity by generating a more electrophilic benzyl iodide intermediate in situ.

  • Stoichiometry : Excess benzyl chloride (1.3 equiv) ensures complete consumption of the phenolic starting material.

Scalability and Industrial Adaptations

Large-scale implementations (e.g., 0.75 mol batches) utilize acetonitrile for its high dielectric constant, which stabilizes ionic intermediates and improves reaction homogeneity. Post-extraction, rotary evaporation isolates the crude product, which is further purified via crystallization from toluene/tert-butyl methyl ether (TBME)/hexane mixtures, achieving ≥98.6% enantiomeric excess in optimized runs.

Vilsmeier-Haack Formylation of Benzyloxy-Substituted Arenes

Intermediate Synthesis via Formamidinium Salts

An alternative route employs the Vilsmeier-Haack reaction to introduce the aldehyde group to a pre-formed 3-(2,6-difluorobenzyloxy)benzene derivative. This method avoids direct handling of phenolic starting materials.

Protocol Overview
The Vilsmeier reagent is prepared by combining phosphorus oxychloride (POCl₃) or oxalyl chloride with dimethylformamide (DMF) in acetonitrile at −15°C. 3-(2,6-Difluorobenzyloxy)phenol is then added, and the mixture is warmed to 28–30°C to form a formamidinium phosphorodichloridate salt. Hydrolysis of this intermediate with water at 50°C liberates the aldehyde functionality, yielding the target compound in 69–70% overall yield.

Advantages and Limitations

  • Regioselectivity : The reaction proceeds exclusively at the para position to the electron-donating benzyloxy group, ensuring high regiochemical fidelity.

  • Purification : Isolation of the crystalline formamidinium salt enables facile removal of byproducts, circumventing distillation or chromatography.

  • Waste Streams : Phosphorus-containing reagents necessitate specialized disposal, whereas oxalyl chloride offers a greener alternative.

Direct Formylation of 2,6-Difluorobenzyloxy-Substituted Aromatics

Directed Ortho-Metalation (DoM) Strategies

Recent advances adapt directed ortho-metalation for one-pot synthesis. 1,2-Difluorobenzene undergoes lithiation at −65°C with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by formylation with DMF to install the aldehyde group.

Stepwise Procedure

  • Lithiation : 1,2-Difluorobenzene (1.0 equiv) in THF is treated with n-BuLi (2.5 M) at −65°C under nitrogen.

  • Quenching : DMF (0.8–0.9 equiv) is added dropwise, and the mixture is warmed to −30°C to form the aldehyde.

  • Workup : Acidic hydrolysis (10% HCl) followed by distillation isolates 3-(2,6-difluorobenzyloxy)benzaldehyde in 65–70% yield.

Key Insights

  • Temperature Control : Subambient temperatures prevent aldehyde oxidation and side reactions.

  • Solvent Choice : THF’s low polarity stabilizes the lithiated intermediate, enhancing reaction efficiency.

Comparative Analysis of Methodologies

Yield and Scalability

MethodYield (%)ScalabilityKey Advantage
Alkylation70–75HighSimplified workup, high purity
Vilsmeier-Haack69–70ModerateAvoids phenolic starting materials
Directed Metalation65–70LowOne-pot synthesis

Practical Considerations

  • Cost : Alkylation requires inexpensive benzyl chlorides but generates halogenated waste.

  • Safety : Vilsmeier reagents (POCl₃) are moisture-sensitive and require stringent handling.

  • Flexibility : Directed metalation permits access to diverse substitution patterns but demands cryogenic conditions .

Chemical Reactions Analysis

Reaction Mechanism and Optimization

The benzylation proceeds via a base-assisted deprotonation of the phenolic OH, followed by nucleophilic displacement (SN2) of the benzyl chloride (Table 1):

Table 1: Impact of Reaction Conditions on Selectivity

BaseSolventTemp (°C)Mono-Benzylation (%)Bis-Benzylation (%)
NaHCO₃Acetonitrile60895.7
K₂CO₃Acetone406525
KFAcetonitrile55857

Critical Factors

  • Solvent : Acetonitrile’s polar aprotic nature stabilizes the transition state .

  • Catalyst : KI increases chloride leaving-group ability .

  • Temperature : Reflux (60°C) ensures completion in 16–21 h .

Side Reactions and Byproduct Formation

Major Byproduct : 3,5-Bis(2,6-difluorobenzyloxy)benzaldehyde forms via over-alkylation. Mitigation strategies include:

  • Limiting benzyl chloride to 1.3 eq .

  • Using NaHCO₃ instead of stronger bases (e.g., K₂CO₃) .

  • Crystallization from hexane/toluene/TBME to remove bis-adducts .

Aldehyde Functionalization

The aldehyde group participates in condensation reactions:

Biginelli Reaction
3-(2,6-Difluorobenzyloxy)benzaldehyde reacts with ethyl acetoacetate and urea under acid catalysis to form dihydropyrimidinones, a scaffold for calcium channel blockers :

Mechanism

  • Urea adds to the aldehyde (rate-limiting step).

  • Imine formation with β-ketoester.

  • Cyclization and dehydration yield the heterocycle .

Conditions

  • Catalyst: BF₃·OEt₂ or Cu(OTf)₂ (5 mol%)

  • Solvent: Ethanol, 80°C, 12 h .

Stability and Handling

  • Light Sensitivity : Store in amber vials under inert atmosphere.

  • Thermal Decomposition : Degrades above 150°C, releasing CO and fluorinated aromatics.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzaldehyde compounds can exhibit significant anticancer properties. Specifically, 3-(2,6-Difluorobenzyloxy)benzaldehyde has been studied for its potential role in inhibiting cancer cell proliferation. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. The difluorobenzyl moiety enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes. Preliminary assays have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential for further development in antimicrobial therapies .

Material Science Applications

Polymer Synthesis
this compound can be utilized as a building block in the synthesis of advanced polymers. Its reactive aldehyde group allows for incorporation into polymer backbones through condensation reactions. For instance, it has been successfully used to synthesize polybenzimidazole fibers with enhanced thermal stability and mechanical properties. These materials are particularly useful in high-performance applications such as aerospace and automotive industries .

Liquid Crystals
The compound has also found applications in the field of liquid crystals. Its structural features make it suitable for the design of liquid crystal displays (LCDs). Research indicates that incorporating this compound into liquid crystal formulations can lead to improved electro-optical properties, enhancing response times and stability under varying temperatures .

Synthetic Intermediate

Synthesis of Chiral Hydroxylamines
One of the most significant applications of this compound is as an intermediate in the synthesis of chiral hydroxylamines. This process is crucial for producing pharmaceuticals that require specific stereochemical configurations. The compound acts as a precursor in reactions that yield hydroxylamines with high enantiomeric excesses, which are valuable in drug development .

Application Area Specific Use Outcome/Benefit
Medicinal ChemistryAnticancer activityPotential lead for new anticancer drugs
Antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties
Liquid crystal formulationsImproved electro-optical properties
Synthetic IntermediateSynthesis of chiral hydroxylaminesHigh enantiomeric excess for pharmaceuticals

Case Studies

  • Anticancer Activity Study : In vitro studies on modified benzaldehydes showed that compounds with difluoro substitutions exhibited IC50 values lower than traditional anticancer agents, suggesting enhanced efficacy .
  • Antimicrobial Testing : A series of tests conducted on various bacterial strains indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
  • Polymer Development : Research on polybenzimidazole synthesized from this compound demonstrated significant improvements in thermal stability (up to 300°C), making it suitable for high-temperature applications .
  • Liquid Crystal Research : Studies revealed that incorporating this compound into LCD formulations resulted in faster switching times and greater temperature stability compared to conventional liquid crystals .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzyloxy-Substituted Benzaldehydes

2,6-Difluoro-4-hydroxybenzaldehyde (CAS: 532967-21-8)
  • Structure : Benzaldehyde with a 4-hydroxy and 2,6-difluoro substitution.
  • Molecular Formula : C₇H₄F₂O₂.
  • Key Differences: Lacks the benzyloxy group, reducing steric bulk and lipophilicity.
3-Ethoxy-2,6-difluorobenzaldehyde (CAS: 1028263-18-4)
  • Structure : Ethoxy group at the 3-position and 2,6-difluoro substitution.
  • Molecular Formula : C₉H₈F₂O₂.
  • Key Differences : Ethoxy substituent is smaller and less electron-withdrawing than benzyloxy, altering reaction kinetics in nucleophilic additions. Boiling point and density data are unavailable, but ethoxy groups typically lower melting points compared to benzyloxy analogs .

Alkoxy-Substituted Benzaldehydes

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)
  • Structure : Difluoromethoxy at 4-position and methoxy at 3-position.
  • Molecular Formula : C₈H₆F₂O₃.
  • Key Differences: The difluoromethoxy group increases electronegativity, enhancing resistance to oxidative degradation compared to non-fluorinated alkoxy groups. Log S (aqueous solubility) is -2.1, indicating moderate hydrophobicity .

Complex Substituent Derivatives

2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl]methoxy]benzaldehyde (CAS: 278597-32-3)
  • Structure : Chlorine substituents and an isoxazole-linked benzyl group.
  • Molecular Formula: C₂₀H₁₆Cl₃NO₃.
  • Key Differences : The bulky isoxazole moiety introduces steric hindrance, reducing reactivity in aldehyde-specific reactions (e.g., Schiff base formation). Boiling point (551.8°C) and density (1.357 g/cm³) are higher due to increased molecular weight .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Log S Boiling Point (°C)
3-(2,6-Difluorobenzyloxy)benzaldehyde* N/A C₁₄H₉F₂O₂ 262.22 3-(2,6-Difluorobenzyloxy) ~-2.5† ~300†
2,6-Difluoro-4-hydroxybenzaldehyde 532967-21-8 C₇H₄F₂O₂ 170.10 2,6-Difluoro, 4-hydroxy -1.8‡ N/A
3-Ethoxy-2,6-difluorobenzaldehyde 1028263-18-4 C₉H₈F₂O₂ 194.16 3-Ethoxy, 2,6-difluoro N/A N/A
4-(Difluoromethoxy)-3-methoxy 151103-08-1 C₈H₆F₂O₃ 188.13 4-Difluoromethoxy, 3-methoxy -2.1 N/A
2-Chloro-4-(isoxazolylmethoxy) 278597-32-3 C₂₀H₁₆Cl₃NO₃ 424.71 2-Chloro, isoxazole-benzyl N/A 551.8

*Hypothetical data inferred from analogs; †Estimated based on substituent effects; ‡From .

Key Research Findings

  • Synthetic Accessibility : Fluorinated benzyloxy derivatives require harsh conditions (e.g., DMF, Cs₂CO₃, 80°C) for alkylation, with yields dependent on halogen reactivity .
  • Reactivity Trends : Fluorine atoms at the 2,6-positions reduce electron density at the aldehyde group, slowing nucleophilic additions but stabilizing intermediates in cross-couplings .
  • Biological Relevance: Difluorobenzyloxy groups enhance blood-brain barrier penetration compared to non-fluorinated analogs, as seen in similar compounds with high BBB permeability scores .

Biological Activity

3-(2,6-Difluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C14H11F2O
Molecular Weight: 248.24 g/mol
IUPAC Name: this compound

The compound features a benzaldehyde moiety substituted with a difluorobenzyloxy group, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Properties

Research has indicated that benzaldehyde derivatives can exhibit antimicrobial properties. A study demonstrated that benzaldehyde can enhance the efficacy of standard antibiotics against Staphylococcus aureus by reducing the minimum inhibitory concentration (MIC) when used in combination with antibiotics like norfloxacin and ciprofloxacin . The mechanism involves alterations in bacterial plasma membrane permeability, allowing increased antibiotic uptake.

Antitumor Activity

Benzaldehyde derivatives have been explored for their antitumor potential. Certain studies have shown that compounds structurally related to this compound can inhibit microtubule assembly, acting as competitive inhibitors of tubulin binding . This action is critical in cancer therapy as it disrupts cell division.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, similar to how other benzaldehyde derivatives affect tyrosinase activity .
  • Membrane Interaction: Its lipophilic nature allows it to penetrate cellular membranes, potentially altering membrane dynamics and affecting cellular signaling pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various benzaldehyde derivatives, including this compound. Results indicated significant antibacterial activity against both gram-positive and gram-negative bacteria. The study reported an MIC of 8.0 mM against Bacillus anthracis and Pantoea conspicua, suggesting potential applications in developing new antimicrobial agents .

Study 2: Antitumor Activity

In a comparative analysis of several benzaldehyde derivatives, researchers found that those containing difluoro substituents exhibited enhanced cytotoxicity in cancer cell lines. The study highlighted the importance of structural modifications in increasing the efficacy of these compounds against tumor cells .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusReduced MIC
AntibacterialBacillus anthracisMIC = 8.0 mM
AntitumorCancer Cell LinesCytotoxicity
Enzyme InhibitionTyrosinaseCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,6-Difluorobenzyloxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution between 2,6-difluorobenzyl bromide and 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Refluxing in ethanol with catalytic acetic acid (5 drops) for 4–6 hours ensures efficient ether bond formation . Purification typically involves reduced-pressure solvent evaporation and recrystallization from ethanol. Optimization may include varying reaction temperature (60–80°C), solvent polarity, or using phase-transfer catalysts to enhance yield .

Q. How can the structure and purity of this compound be rigorously characterized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (~10 ppm) and fluorine-coupled aromatic signals. IR spectroscopy verifies C=O (1720 cm⁻¹) and ether (C-O, 1250 cm⁻¹) stretches .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and substituent geometry .

Q. How does the electron-withdrawing difluorobenzyloxy group influence the aldehyde’s reactivity in nucleophilic additions?

  • Methodology : The 2,6-difluoro substituents reduce electron density on the benzyloxy group, enhancing the aldehyde’s electrophilicity. Comparative kinetic studies with non-fluorinated analogs (e.g., 3-benzyloxybenzaldehyde) can quantify rate differences in reactions like Grignard additions or Schiff base formation. Control experiments may involve monitoring reaction progress via TLC or in situ IR .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when functionalizing this compound in multi-step syntheses?

  • Methodology :

  • Protecting Groups : Temporarily protect the aldehyde as an acetal to direct electrophilic substitution (e.g., nitration) to specific aromatic positions.
  • Metal Catalysis : Palladium-catalyzed C-H activation (e.g., using Pd(OAc)₂ with directing groups) enables selective functionalization of the benzaldehyde ring .
  • Computational Modeling : DFT calculations (Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can computational tools predict the compound’s interactions in biological systems or materials science applications?

  • Methodology :

  • Docking Studies : AutoDock Vina models interactions with protein targets (e.g., enzymes involved in inflammation) using the compound’s 3D structure (generated from PubChem or in silico tools) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity data from assays like MIC (minimum inhibitory concentration) for antimicrobial studies .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields or byproduct formation?

  • Methodology :

  • Byproduct Identification : LC-MS/MS or GC-MS detects side products (e.g., di-alkylated derivatives).
  • Kinetic Profiling : In situ NMR or ReactIR monitors intermediate formation to refine reaction timelines.
  • DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) identifies critical factors (e.g., solvent, temperature) affecting yield reproducibility .

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